2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
The compound “2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 2,3-dihydro-1,4-benzodioxin ring, a 2,5-dimethyl-1H-pyrrol ring, and a 2-chloro-1-ethanone moiety . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound was prepared .Chemical Reactions Analysis
As a complex organic molecule, this compound would be expected to undergo a variety of chemical reactions. These could include reactions at the chloroethanone moiety, as well as reactions involving the benzodioxin and pyrrole rings . The exact reactivity profile would depend on factors such as the presence of other functional groups and the reaction conditions .Scientific Research Applications
- Carbene Precursor : 2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone serves as a carbene precursor in organic synthesis. Carbenes are highly reactive intermediates that can participate in diverse chemical transformations. Researchers use this compound to generate carbenes, which subsequently engage in reactions such as cyclopropanation, C-H insertion, and annulation processes .
- Fluorine Incorporation : The compound can be employed as an intermediate for the synthesis of novel fluorinated molecules. Fluorinated compounds often exhibit enhanced bioactivity, metabolic stability, and lipophilicity. Researchers utilize 2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone to introduce fluorine atoms into organic frameworks, especially in medicinal chemistry .
- Scout Fragment : In fragment-based covalent ligand discovery, this compound acts as a “scout” fragment. Researchers can use it alone or incorporate it into bifunctional tools (e.g., electrophilic PROTAC® molecules) for targeted protein degradation. The Cravatt Lab has demonstrated its utility in E3 ligase discovery .
- Catalyst : Researchers have explored 2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone as a catalyst. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), a derivative of this compound, has been used for efficient one-pot multicomponent reactions (MCRs) in water .
Organic Synthesis and Chemical Reactions
Fluorination Reagents and Medicinal Chemistry
Fragment-Based Drug Discovery
Catalysis and Multicomponent Reactions
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-7-13(14(19)9-17)11(2)18(10)12-3-4-15-16(8-12)21-6-5-20-15/h3-4,7-8H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKHNWAWMQUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone |
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